Isoform Potency Fingerprint of PI3K-IN-30 Compared to Established Pan-PI3K Inhibitors
PI3K-IN-30 exhibits a distinct isoform inhibition profile relative to other widely used pan-PI3K inhibitors. In cell-free biochemical assays, PI3K-IN-30 demonstrates IC50 values of 5.1 nM for PI3Kα, 136 nM for PI3Kβ, 30.7 nM for PI3Kγ, and 8.9 nM for PI3Kδ . This profile is quantifiably different from that of Copanlisib, which shows IC50 values of 0.5 nM (α), 3.7 nM (β), 6.4 nM (γ), and 0.7 nM (δ) , and from Pictilisib (GDC-0941), which exhibits IC50 values of 3 nM (α), 33 nM (β), 75 nM (γ), and 3 nM (δ) .
| Evidence Dimension | Biochemical IC50 (nM) against PI3K isoforms |
|---|---|
| Target Compound Data | PI3Kα: 5.1 nM; PI3Kβ: 136 nM; PI3Kγ: 30.7 nM; PI3Kδ: 8.9 nM |
| Comparator Or Baseline | Copanlisib (BAY 80-6946): α 0.5 nM, β 3.7 nM, γ 6.4 nM, δ 0.7 nM; Pictilisib (GDC-0941): α 3 nM, β 33 nM, γ 75 nM, δ 3 nM |
| Quantified Difference | PI3K-IN-30 is ~10-fold less potent against PI3Kα than Copanlisib (5.1 nM vs. 0.5 nM), but ~45-fold more potent against PI3Kγ than Pictilisib (30.7 nM vs. 75 nM). The isoform selectivity window (β/α ratio) is ~27 for PI3K-IN-30, compared to ~7.4 for Copanlisib and ~11 for Pictilisib. |
| Conditions | Cell-free biochemical enzyme inhibition assays (ATP-competitive format) |
Why This Matters
This differential isoform fingerprint enables researchers to select the inhibitor that best matches the PI3K isoform dependencies of their specific cell line or model system, minimizing off-target pathway effects.
